molecular formula C26H28NO2P B14077929 (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole

Cat. No.: B14077929
M. Wt: 417.5 g/mol
InChI Key: IPNLLJRWDFJXHX-XMMPIXPASA-N
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Description

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups allows for versatile coordination to metal centers, making them valuable in various catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phosphine group: The phosphine group can be introduced via a substitution reaction, where a halogenated precursor reacts with a diphenylphosphine reagent.

    Final assembly: The tert-butyl group is often introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can undergo various types of reactions:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.

    Coordination: The compound can coordinate to metal centers, forming complexes that are active in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alkoxides can be used.

    Coordination: Metal salts such as palladium acetate or rhodium chloride are often used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted oxazolines.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Medicine: Could be used in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The oxazoline ring provides steric and electronic properties that enhance the selectivity and activity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the methoxy group.

    (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Has a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can influence its electronic properties and coordination behavior, potentially leading to different catalytic activities and selectivities compared to similar compounds.

Properties

Molecular Formula

C26H28NO2P

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane

InChI

InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1

InChI Key

IPNLLJRWDFJXHX-XMMPIXPASA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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